molecular formula C27H26N4O5 B15031766 ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B15031766
M. Wt: 486.5 g/mol
InChI Key: RWGRACVFTMUDHC-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a combination of imidazolidine, pyrrole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine ring, followed by the formation of the pyrrole ring, and finally, the esterification to form the benzoate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems to monitor temperature, pressure, and pH would be essential to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography would be necessary to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: shares similarities with other imidazolidine and pyrrole-containing compounds.

    Imidazolidine derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrrole derivatives: Pyrrole-containing compounds are often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 3-[3-[(Z)-[1-(2-anilino-2-oxoethyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C27H26N4O5/c1-4-36-26(34)19-9-8-12-22(14-19)31-17(2)13-20(18(31)3)15-23-25(33)30(27(35)29-23)16-24(32)28-21-10-6-5-7-11-21/h5-15H,4,16H2,1-3H3,(H,28,32)(H,29,35)/b23-15-

InChI Key

RWGRACVFTMUDHC-HAHDFKILSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.